molecular formula C17H20ClN3O3S B2725283 4-((1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine CAS No. 2097897-01-1

4-((1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine

Cat. No. B2725283
CAS RN: 2097897-01-1
M. Wt: 381.88
InChI Key: IVZJABNJAJKVJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is of particular interest to researchers due to its unique chemical structure and potential therapeutic effects.

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Antimicrobial Activity : Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety have been prepared for their antimicrobial activity. Some of these compounds show significant antimicrobial effects, illustrating the potential of such derivatives in combating microbial infections (Ammar et al., 2004).
  • Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents, with some compounds exhibiting promising anticancer activities. This highlights the potential use of derivatives in cancer therapy (Rehman et al., 2018).

Chemical Synthesis and Biological Activity

  • Synthesis of Heterocyclic Systems : The synthesis of heterocyclic systems, such as thieno[2,3-c]pyridines and related compounds, involves reactions with sulfonamides and piperidine derivatives. These compounds have been investigated for various biological activities, including their role as potential pesticides and in the formation of diverse glycosidic linkages (El-Kashef et al., 2007), (Crich & Smith, 2001).

Molecular Design and Spectral Properties

  • Spiro-Piperidine Motifs : A new molecular design incorporates spiro-piperidine units in synthetic bacteriochlorins to suppress dehydrogenation and enable tailoring through nitrogen derivatization. This innovative approach allows for the tuning of spectral properties for applications in near-infrared absorbers, demonstrating the versatility of piperidine derivatives in molecular engineering (Reddy et al., 2013).

properties

IUPAC Name

4-[1-(5-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]oxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S/c1-12-3-4-14(18)11-16(12)25(22,23)21-9-6-15(7-10-21)24-17-5-8-19-13(2)20-17/h3-5,8,11,15H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZJABNJAJKVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)OC3=NC(=NC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine

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